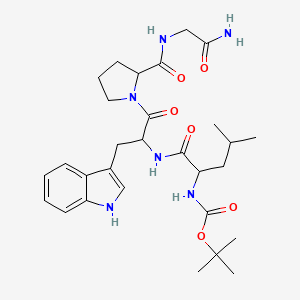

Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2

Description

Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 is a synthetic tetrapeptide featuring a tert-butoxycarbonyl (Boc) protecting group at its N-terminus and an amide (-NH2) group at the C-terminus. The sequence comprises racemic (DL) forms of leucine (Leu), tryptophan (Trp), proline (Pro), and glycine (Gly). This compound is of interest in peptide chemistry for studying structure-activity relationships and as a precursor for bioactive analogs.

Properties

CAS No. |

72186-01-7 |

|---|---|

Molecular Formula |

C29H42N6O6 |

Molecular Weight |

570.7 g/mol |

IUPAC Name |

tert-butyl N-[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C29H42N6O6/c1-17(2)13-21(34-28(40)41-29(3,4)5)25(37)33-22(14-18-15-31-20-10-7-6-9-19(18)20)27(39)35-12-8-11-23(35)26(38)32-16-24(30)36/h6-7,9-10,15,17,21-23,31H,8,11-14,16H2,1-5H3,(H2,30,36)(H,32,38)(H,33,37)(H,34,40) |

InChI Key |

WITKBSIIDALWFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NCC(=O)N)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process begins with the attachment of the C-terminal amino acid (glycine) to the resin. Each subsequent amino acid is added step-by-step, with the Boc group protecting the amino group of each amino acid to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the synthesis of peptides like this compound is often automated using peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of peptides with high purity. The final product is typically cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Amidation: The C-terminal glycine can be amidated to form the final peptide structure.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Amidation: The amidation reaction typically involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Major Products Formed

The major product formed from the deprotection reaction is the free amine form of the peptide. Amidation results in the formation of the amidated peptide, which is the final desired product.

Scientific Research Applications

Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 has several scientific research applications, including:

Chemistry: It is used as a model compound in peptide synthesis studies to optimize reaction conditions and improve synthesis efficiency.

Biology: The peptide can be used in studies of protein-protein interactions, as it mimics certain protein sequences and can help elucidate binding mechanisms.

Medicine: this compound may be used in drug development research, particularly in the design of peptide-based therapeutics.

Industry: The peptide is used in the development of new materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 depends on its specific application. In biological systems, the peptide may interact with specific receptors or enzymes, influencing various molecular pathways. The Boc group serves as a protective group during synthesis and is removed to reveal the active peptide, which can then interact with its molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2, we compare it with structurally related peptides, focusing on sequence composition, protecting groups, and functional modifications. A key example from the literature is Dnp-DL-Pro-DL-Leu-Gly-DL-Cys(Me)-DL-His-DL-Ala-DL-Arg-NH2 (CAS 145224-98-2) , which provides a basis for analysis.

Structural and Functional Comparison

Key Differences and Implications

Protecting Groups :

- The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions, which is advantageous for stepwise synthesis. In contrast, the Dnp group is less common and typically requires stronger conditions (e.g., thiolysis) for removal, limiting its utility in sensitive applications.

The methyl group on Cys(Me) enhances hydrophobicity and may stabilize disulfide bridges in redox environments.

Biological and Chemical Stability :

- This compound’s shorter sequence and lack of reactive side chains (e.g., thiols in Cys) may improve shelf stability compared to the reference compound, which contains oxidation-prone Cys(Me).

Conformational Flexibility: Both peptides utilize DL-amino acids, which disrupt ordered secondary structures (e.g., α-helices or β-sheets).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.